3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one
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Overview
Description
3,6-Diamino-2-(diethylamino)-4H-chromen-4-one is a synthetic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method entails the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation or Michael addition reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(diethylamino)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
3,6-Diamino-2-(diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chromanone: A simpler analog with similar structural features but different biological activities.
2,5-Diamino-3,6-dibromo-1,4-benzoquinone: Another compound with amino groups at similar positions but different core structure and properties
Uniqueness
3,6-Diamino-2-(diethylamino)-4H-chromen-4-one stands out due to its unique combination of amino and diethylamino groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
88753-79-1 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3,6-diamino-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C13H17N3O2/c1-3-16(4-2)13-11(15)12(17)9-7-8(14)5-6-10(9)18-13/h5-7H,3-4,14-15H2,1-2H3 |
InChI Key |
QZMLNLJPRNTADB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C2=C(O1)C=CC(=C2)N)N |
Origin of Product |
United States |
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